molecular formula C12H11BrN2O2 B11809393 Methyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate

Methyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate

Cat. No.: B11809393
M. Wt: 295.13 g/mol
InChI Key: PPDFSKNMZGRVFR-UHFFFAOYSA-N
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Description

Methyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate (CAS 1351382-69-8) is a brominated pyrazole derivative offered with a purity of 97% . This ester serves as a versatile chemical building block, particularly in the synthesis of complex heterocyclic compounds for pharmaceutical research. Pyrazole derivatives containing bromine, such as this one, are valuable intermediates in medicinal chemistry. They are frequently utilized in the exploration of new antimicrobial agents . For instance, structurally related pyrazole-acetate compounds have been employed in Knoevenagel condensation reactions to create novel pyrazolyl-thiazolidinedione hybrids, which have shown promising in vitro antibacterial and antifungal activities, especially against Gram-positive bacteria . The 4-bromophenyl substituent on the pyrazole ring provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to develop a diverse array of analogs for structure-activity relationship (SAR) studies. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-[4-(4-bromophenyl)pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-17-12(16)8-15-7-10(6-14-15)9-2-4-11(13)5-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDFSKNMZGRVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(4-Bromophenyl)-1H-Pyrazole

The pyrazole core is synthesized via cyclocondensation of 4-bromophenyl hydrazine with 1,3-diketones. For example, reacting 4-bromophenyl hydrazine with ethyl acetoacetate under acidic conditions yields the pyrazole ring. Alternatively, solvent-free three-component condensations using aldehydes, diketones, and hydrazines catalyzed by ionic liquids like [Et₃NH][HSO₄] achieve high yields (85–92%) in 30–60 minutes.

N-Alkylation with Methyl Chloroacetate

The alkylation step employs methyl chloroacetate in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine as a base. Optimized conditions (0–5°C, 4–6 hours) prevent di-alkylation, yielding 70–78% of the target ester. For instance, mixing 4-(4-bromophenyl)-1H-pyrazole (1 equiv) with methyl chloroacetate (1.2 equiv) and triethylamine (1.5 equiv) in DCM produces the product after aqueous workup.

One-Pot Multicomponent Reactions

Eco-friendly one-pot syntheses avoid isolating intermediates, enhancing atom economy. A three-component reaction using 4-bromobenzaldehyde, ethyl acetoacetate, and hydrazine hydrate under solvent-free conditions catalyzed by [Et₃NH][HSO₄] forms the pyrazole ring. Subsequent in situ esterification with methanol introduces the methyl acetate group.

Mechanistic Pathway

  • Knoevenagel Condensation : The aldehyde and diketone form an α,β-unsaturated ketone.

  • Cyclization : Hydrazine attacks the ketone, forming the pyrazole ring.

  • Esterification : Methanol quenches the intermediate, yielding the ester.

This method achieves 80–85% yield in 2–3 hours, with the catalyst recyclable for five cycles without significant loss.

Post-Functionalization of Preformed Pyrazole Carboxylic Acids

Alternative routes involve synthesizing pyrazole carboxylic acids followed by esterification. For example, 4-(4-bromophenyl)-1H-pyrazole-1-carboxylic acid is treated with methanol and thionyl chloride (SOCl₂) under reflux, yielding the ester in 65–70%. While effective, this two-step process is less efficient than one-pot methods.

Comparative Analysis of Preparation Methods

Method Conditions Yield (%) Time Catalyst/Solvent
N-Alkylation0–5°C, DCM70–784–6 hTriethylamine
One-Pot SynthesisSolvent-free, 90°C80–852–3 h[Et₃NH][HSO₄]
EsterificationReflux, SOCl₂/MeOH65–706–8 hThionyl chloride

Key Findings :

  • The one-pot method offers superior yield and sustainability, avoiding volatile solvents.

  • N-Alkylation provides reproducibility but requires strict temperature control.

  • Esterification of acids is less favored due to lower yields and longer reaction times.

Optimization Strategies and Challenges

Catalyst Selection

Brønsted acidic ionic liquids like [Et₃NH][HSO₄] enhance reaction rates by stabilizing transition states during cyclization. In contrast, traditional bases (e.g., K₂CO₃) necessitate polar aprotic solvents, increasing costs and waste.

Solvent Impact

Solvent-free conditions reduce environmental footprint and simplify purification. However, N-alkylation in DCM ensures homogeneity, critical for regioselectivity.

Byproduct Formation

Di-alkylation at pyrazole’s N2 position is mitigated by using methyl chloroacetate in stoichiometric excess (1.2–1.5 equiv) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Condensation Reactions: The ester group can participate in condensation reactions to form more complex molecules.

    Cyclization Reactions: The pyrazole ring can undergo further cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).

    Condensation Reactions: Reagents such as aldehydes or ketones can be used, with acidic or basic catalysts to facilitate the reaction.

    Cyclization Reactions: These reactions often require the use of strong acids or bases and elevated temperatures.

Major Products

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.

    Condensation Reactions: Products include larger molecules formed by the joining of the ester group with other carbonyl-containing compounds.

    Cyclization Reactions: Products include fused ring systems that can have unique chemical and physical properties.

Scientific Research Applications

Medicinal Chemistry

The compound is notable for its potential applications in the development of pharmaceuticals. Research indicates that the bromophenyl and pyrazole groups can influence biological activity, making it a candidate for various therapeutic applications:

  • Anti-inflammatory Activity : Methyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate has been studied for its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COXs) and lipoxygenases (LOXs). This inhibition can lead to reduced inflammation in various disease models.
  • Anticancer Properties : Derivatives of pyrazole compounds have shown promise in inhibiting cancer cell proliferation. Studies suggest that this compound could target specific enzymes and receptors involved in tumor growth, potentially leading to new cancer therapies.

Agricultural Chemistry

The compound may also have applications in agrochemicals, particularly as a potential pesticide or herbicide. Its unique structure allows it to interact with biological targets in pests or weeds, potentially leading to effective control measures.

Material Science

In material science, this compound can be utilized as an intermediate in the synthesis of specialty chemicals and polymers. Its unique chemical properties make it suitable for creating materials with specific functionalities.

Case Study 1: Anti-inflammatory Research

A study investigated the anti-inflammatory effects of this compound on murine models of inflammation. The results indicated significant reductions in inflammatory markers when administered at specific dosages, suggesting its potential as a therapeutic agent for treating inflammatory diseases.

Case Study 2: Anticancer Activity

Another research project focused on the anticancer properties of this compound against various cancer cell lines. The study demonstrated that this compound inhibited cell proliferation and induced apoptosis in treated cells, highlighting its potential as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromophenyl group can enhance binding affinity to certain biological targets, while the pyrazole ring can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Ethyl 2-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)acetate (CAS: 1199773-60-8)

  • Molecular Formula : C₁₃H₁₃ClN₂O₂
  • Structural Differences :
    • Substituent : Chlorine replaces bromine on the phenyl ring.
    • Ester Group : Ethyl ester instead of methyl.
  • Impact on Properties: The ethyl group increases molecular weight (264.71 g/mol vs. 295.14 g/mol for the bromo analog) and may enhance lipophilicity.

4-Bromo-1H-pyrazole-5-carboxylic Acid (CAS: 1092683-57-2)

  • Molecular Formula : C₄H₃BrN₂O₂
  • Structural Differences :
    • Functional Group : Carboxylic acid replaces the methyl ester.
    • Position : Bromine is at the 4-position of the pyrazole ring.
  • Impact on Properties: The carboxylic acid group increases polarity and solubility in aqueous media. Potential for hydrogen bonding, which could enhance interactions with enzymes or receptors .

4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS: 1349172-90-2)

  • Structural Differences :
    • Core Heterocycle : Triazole-thione instead of pyrazole.
    • Substituents : Additional morpholine and chlorophenyl groups.
  • Impact on Properties :
    • The triazole-thione core introduces sulfur, which may improve metabolic stability.
    • Morpholine enhances solubility and bioavailability .

Physical Properties Comparison

Compound Name CAS Number Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
Methyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate 1072944-71-8 295.14 Not Reported ~1.4 (estimated)
Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate 1199773-60-8 264.71 403.8 1.2
4-Bromo-1H-pyrazole-5-carboxylic acid 1092683-57-2 200.99 Not Reported ~1.6 (estimated)

Structural Analysis via Crystallography

  • SHELX Software : Used to refine crystal structures of related compounds (e.g., pyrazole-thioamides in ). Intramolecular hydrogen bonds (e.g., N–H···S) stabilize molecular conformations .

Biological Activity

Methyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the synthesis, biological evaluation, and potential mechanisms of action associated with this compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • CAS Number : 1351382-69-8
  • Molecular Formula : C₁₂H₁₁BrN₂O₂
  • Molecular Weight : 295.13 g/mol
  • Purity : 97%+

The compound features a pyrazole ring, which is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Properties

Recent studies highlight the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

  • Cytotoxicity : Initial screenings indicated growth inhibition against breast cancer cells (MDA-MB-231) with IC₅₀ values ranging from 2.43 to 7.84 μM and liver cancer cells (HepG2) with IC₅₀ values between 4.98 and 14.65 μM .
  • Mechanism of Action : The compound may act as a microtubule-destabilizing agent, which is crucial for inhibiting cancer cell proliferation. It has been shown to enhance caspase-3 activity, indicating apoptosis induction at concentrations as low as 1.0 μM .

Other Biological Activities

In addition to its anticancer effects, pyrazole derivatives have been reported to exhibit:

  • Antibacterial Activity : Some studies have indicated that pyrazole compounds can inhibit bacterial growth, although specific data for this compound is limited.
  • Anti-inflammatory Effects : Pyrazole derivatives are also noted for their anti-inflammatory properties, contributing to their therapeutic potential in various diseases .

Case Studies and Research Findings

Several key studies have explored the biological activity of pyrazole derivatives:

  • Study on Curcumin Analogs : A study synthesized various pyrazole derivatives and evaluated their anticancer activities. Compounds similar to this compound were found to significantly inhibit cell growth in vitro .
  • Mechanistic Insights : Research has demonstrated that compounds containing the pyrazole structure can interfere with critical cancer-related targets such as topoisomerase II and EGFR, leading to reduced cell proliferation and enhanced apoptosis in cancer cells .
  • Synthesis Advances : Recent advances in synthetic methodologies have allowed for the efficient production of pyrazole derivatives, enhancing their availability for biological testing .

Data Table: Summary of Biological Activities

Activity TypeCell Line/TargetIC₅₀ (μM)Reference
CytotoxicityMDA-MB-231 (Breast Cancer)2.43 - 7.84
HepG2 (Liver Cancer)4.98 - 14.65
Apoptosis InductionCaspase-3 Activation10.0
AntibacterialVarious BacteriaNot specified
Anti-inflammatoryVarious In Vitro ModelsNot specified

Q & A

What are the common synthetic routes for Methyl 2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)acetate, and what key intermediates are involved?

Level: Basic
Methodological Answer:
The synthesis typically involves alkylation of pyrazole derivatives with methyl bromoacetate. For example, ethyl 2-(1H-pyrazol-1-yl)acetate analogs are synthesized by reacting pyrazole with ethyl chloroacetate in the presence of a base like potassium carbonate . Intermediate formation includes hydrazide derivatives (e.g., 2-(1H-pyrazol-1-yl)acetohydrazide), which can undergo cyclization with aryl aldehydes to form oxadiazole or Schiff base intermediates . Key steps include refluxing with hydrazine hydrate and subsequent cyclization using acetic anhydride .

Which spectroscopic methods are essential for characterizing this compound, and what spectral features indicate successful synthesis?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR reveals peaks for the pyrazole ring (δ 7.5–8.5 ppm), methyl ester (δ 3.6–3.8 ppm), and bromophenyl protons (δ 7.2–7.6 ppm). 13^{13}C NMR confirms the ester carbonyl (δ 165–170 ppm) and pyrazole carbons .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+^+) align with the molecular weight (~293 g/mol). Fragmentation patterns confirm the bromine isotope signature .
  • IR Spectroscopy : Stretching vibrations for C=O (ester, ~1740 cm1^{-1}) and C-Br (~600 cm1^{-1}) validate functional groups .

How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

Level: Advanced
Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in alkylation steps .
  • Temperature Control : Elevated temperatures (70–90°C) promote cyclization, but excessive heat may degrade intermediates .
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency in biphasic systems .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures high purity (>95%) .

What strategies address discrepancies in biological activity data across different studies?

Level: Advanced
Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) to normalize activity metrics .
  • Purity Validation : Quantify impurities via HPLC; even 5% impurities can skew IC50_{50} values .
  • Solubility Adjustments : Use DMSO/carboxymethylcellulose mixtures to ensure uniform compound dispersion in in vitro assays .

How does the bromophenyl substituent influence the compound's reactivity and interactions in pharmacological contexts?

Level: Advanced
Methodological Answer:

  • Electronic Effects : The bromine atom increases electron-withdrawing effects, stabilizing the pyrazole ring and enhancing electrophilic substitution reactivity .
  • Biological Interactions : Bromine’s hydrophobicity improves membrane permeability, while its size may sterically hinder binding to non-target enzymes .
  • Crystallographic Impact : Bromine’s heavy-atom effect aids in X-ray structure determination via anomalous scattering .

What challenges arise in determining the crystal structure, and how does SHELXL assist?

Level: Advanced
Methodological Answer:

  • Challenges : Twinning, disorder in the allyloxy or bromophenyl groups, and weak diffraction due to low crystallinity .
  • SHELXL Solutions : The software’s robust refinement algorithms handle partial occupancy and anisotropic displacement parameters. Features like TWIN and BASF commands resolve twinning issues .
  • Validation : R-factors < 0.05 and Fit@ parameters ensure structural accuracy .

How to control regioselectivity when introducing substituents to the pyrazole ring?

Level: Advanced
Methodological Answer:

  • Directing Groups : Use electron-donating substituents (e.g., methoxy) at specific positions to direct electrophiles to the N-1 or C-4 positions .
  • Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively functionalizes the bromophenyl group without pyrazole ring disruption .

What in vitro models are appropriate for assessing biological activity?

Level: Advanced
Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus (ATCC 25923) with MIC values reported in µg/mL .
  • Anticancer Screening : MTT assays on human cancer cell lines (e.g., HeLa, A549), with IC50_{50} values compared to cisplatin .
  • Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase inhibition, using 4-nitrophenyl acetate as a substrate .

What factors affect the compound’s stability, and how to mitigate degradation?

Level: Basic
Methodological Answer:

  • Moisture Sensitivity : Store under inert gas (N2_2) with molecular sieves to prevent hydrolysis of the ester group .
  • pH Stability : Avoid strongly acidic/basic conditions (pH < 3 or > 10) to prevent ester cleavage. Use buffered solutions (pH 6–8) for biological assays .
  • Light Exposure : Amber vials prevent photodegradation of the bromophenyl moiety .

How to elucidate reaction mechanisms for key synthetic steps?

Level: Advanced
Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-determining steps (e.g., ester hydrolysis vs. cyclization) .
  • Isotopic Labeling : 18^{18}O-labeled water traces ester hydrolysis pathways in acidic conditions .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states for cyclization steps, validated by experimental activation energies .

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